Calcium metaphosphate

Description

The exact mass of the compound Calcium metaphosphate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as usually sparingly soluble in water. soluble in acid medium. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Calcium metaphosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Calcium metaphosphate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

13477-39-9 |

|---|---|

Molecular Formula |

CaHO3P |

Molecular Weight |

120.06 g/mol |

InChI |

InChI=1S/Ca.HO3P/c;1-4(2)3/h;(H,1,2,3) |

InChI Key |

XDFNJBWMYYENEF-UHFFFAOYSA-N |

SMILES |

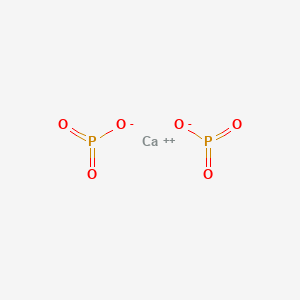

[O-]P(=O)=O.[O-]P(=O)=O.[Ca+2] |

Canonical SMILES |

O[P+](=O)[O-].[Ca] |

Other CAS No. |

53801-86-8 123093-85-6 13477-39-9 |

physical_description |

Odourless, colourless crystals or white powde |

solubility |

Usually sparingly soluble in water. Soluble in acid medium |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Crystalline Structure of β-Calcium Metaphosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystalline structure of β-calcium metaphosphate (β-Ca(PO₃)₂), a material of significant interest in biomaterials and drug delivery systems. This document details its crystallographic parameters, experimental protocols for its synthesis and characterization, and a visual representation of its structural data and the experimental workflow.

Introduction

β-calcium metaphosphate is a long-chain inorganic polymer composed of repeating metaphosphate [PO₃]⁻ units linked by calcium ions. Its biocompatibility and resorbability make it a candidate for various biomedical applications, including bone regeneration and as a matrix for controlled drug release. A thorough understanding of its crystalline structure is paramount for predicting its physicochemical properties, such as dissolution rate, mechanical strength, and interaction with biological systems.

Crystalline Structure and Properties

The crystal structure of β-calcium metaphosphate has been determined through single-crystal X-ray diffraction. It consists of meandering chains of PO₄ tetrahedra that extend along the[1] crystallographic direction. These polyphosphate chains are interconnected by calcium atoms, creating a stable three-dimensional framework.

There are two distinct calcium coordination environments within the structure. One calcium ion, Ca(1), is eight-coordinated by oxygen atoms, forming a polyhedron that approximates a tetragonal antiprism. The second calcium ion, Ca(2), exhibits a coordination number of seven, forming a capped trigonal prism. The P-O bond distances within the phosphate (B84403) tetrahedra are consistent with those found in other condensed phosphates, with an average length of 1.584 Å for bridging oxygen atoms and 1.487 Å for terminal oxygen atoms.

Quantitative Crystallographic Data

The crystallographic data for β-calcium metaphosphate, as determined by Rothammel, Burzlaff, and Specht (1989), are summarized in the table below.

| Parameter | Value |

| Chemical Formula | Ca(PO₃)₂ |

| Molecular Weight | 198.024 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

| Lattice Parameters | |

| a | 16.960 (9) Å |

| b | 7.7144 (2) Å |

| c | 6.9963 (2) Å |

| β | 90.394 (5)° |

| Unit Cell Volume (V) | 915.40 ų |

| Formula Units (Z) | 8 |

| Calculated Density (Dx) | 2.874 g/cm³ |

Experimental Protocols

This section outlines the methodologies for the synthesis of β-calcium metaphosphate single crystals and their subsequent structural characterization.

Synthesis of β-Calcium Metaphosphate Single Crystals

The synthesis of high-quality single crystals of β-calcium metaphosphate is achieved through a melt-cooling technique.[2]

Materials:

-

Calcium dihydrogenphosphate monohydrate (Ca(H₂PO₄)₂·H₂O)

-

High-temperature furnace

-

Platinum or ceramic crucible

Procedure:

-

Place dry calcium dihydrogenphosphate monohydrate into a suitable crucible.

-

Heat the crucible in a high-temperature furnace to 1523 K (1250 °C) to form a homogenous melt.

-

Slowly cool the melt to 1223 K (950 °C).

-

Maintain the temperature at 1223 K to allow for the nucleation and growth of β-Ca(PO₃)₂ crystals.

-

Once crystals of sufficient size have formed, the furnace can be slowly cooled to room temperature.

-

The resulting crystalline mass will contain single crystals of β-calcium metaphosphate.

Structural Characterization by Single-Crystal X-ray Diffraction (XRD)

The definitive determination of the crystalline structure is performed using single-crystal X-ray diffraction.

Instrumentation:

-

Four-circle single-crystal X-ray diffractometer

-

Molybdenum (Mo Kα) X-ray source (λ = 0.70926 Å)

-

Detector (e.g., scintillation counter or area detector)

Procedure:

-

Crystal Selection and Mounting: Select a single crystal of suitable size and quality (e.g., 0.10 x 0.25 x 0.35 mm) and mount it on a goniometer head.

-

Unit Cell Determination: Perform an initial scan to locate diffraction peaks and determine the preliminary unit cell parameters and crystal system.

-

Data Collection: Collect a full sphere of diffraction data by rotating the crystal through a series of omega (ω) and phi (φ) scans. Data should be collected at room temperature.

-

Data Reduction: Integrate the raw diffraction images to obtain the intensities and positions of the Bragg reflections. Apply corrections for Lorentz factor, polarization, and absorption.

-

Structure Solution and Refinement:

-

Solve the crystal structure using direct methods or Patterson methods to determine the initial atomic positions.

-

Refine the structural model, including atomic coordinates, anisotropic thermal parameters, and scale factors, using a full-matrix least-squares method against the experimental diffraction data.

-

The refinement is complete when the R-factor (agreement factor) converges to a low value (e.g., R = 0.0395 for F²), indicating a good fit between the calculated and observed structure factors.

-

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and characterization of β-calcium metaphosphate and the hierarchical organization of its crystallographic data.

References

An In-depth Technical Guide to the Solubility of Vitreous Calcium Metaphosphate in Acidic Buffers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dissolution behavior of vitreous calcium metaphosphate in acidic buffer solutions. Vitreous calcium metaphosphate, a type of phosphate (B84403) glass, is a material of significant interest for controlled-release drug delivery systems, biodegradable scaffolds for tissue engineering, and other biomedical applications. Its dissolution profile, particularly in acidic environments that can simulate physiological or pathological conditions, is a critical parameter for its functional performance. This document details the mechanisms of dissolution, experimental protocols for its characterization, and quantitative data from relevant studies.

Introduction: The Significance of Vitreous Calcium Metaphosphate Solubility

Vitreous calcium metaphosphate, an amorphous form of calcium polyphosphate, offers unique properties as a biomaterial. Its glassy nature allows for compositional flexibility and controlled degradation rates. The solubility of this material is a key factor in its application, as it governs the release of calcium and phosphate ions, the degradation of the material matrix, and, in the case of drug-eluting formulations, the release kinetics of the therapeutic agent. Understanding the dissolution behavior in acidic buffers is particularly crucial for applications in environments such as the stomach, lysosomes, or localized acidic tissues resulting from inflammation or metabolic processes.

Mechanisms of Dissolution in Acidic Media

The dissolution of vitreous calcium metaphosphate in an aqueous acidic environment is a complex process involving several simultaneous steps. The primary mechanism involves the hydrolytic cleavage of the polyphosphate chains.

The dissolution process can be described by the following key stages:

-

Hydration: Water molecules from the acidic buffer penetrate the glass surface, leading to the formation of a hydrated layer.

-

Ion Exchange: An exchange between protons (H⁺) from the acidic buffer and calcium ions (Ca²⁺) within the glass network can occur, which weakens the glass structure.

-

Network Dissolution: The P-O-P bonds that form the backbone of the polyphosphate chains are susceptible to hydrolysis.[1][2][3] This process is catalyzed by the acidic conditions, leading to the breakdown of the long polyphosphate chains into shorter chains and eventually orthophosphate ions.[1][2][3]

-

Release of Ions: As the phosphate network breaks down, calcium and phosphate ions are released into the surrounding buffer solution.

The dissolution can be either congruent, where all components of the glass dissolve at the same rate, or incongruent, where some components are preferentially leached, leading to the formation of a surface layer with a different composition from the bulk glass.[4][5][6] For many phosphate glasses, a two-stage dissolution process has been observed, with an initial parabolic time dependence followed by a linear dissolution phase.[7]

Quantitative Data on Dissolution

The dissolution rate of vitreous calcium metaphosphate is significantly influenced by the pH of the acidic buffer, the buffer composition, and temperature. Generally, a lower pH leads to a faster dissolution rate.[1][7] The following tables summarize quantitative data on the dissolution of vitreous calcium metaphosphate and related phosphate glasses in various acidic and physiological solutions.

Table 1: Dissolution of Phosphate Glasses in Acidic and Neutral Buffers

| Glass Composition (mol%) | Buffer Solution | pH | Temperature (°C) | Dissolution Rate/Ion Release | Reference |

| 50P₂O₅–30CaO–9Na₂O–3SiO₂–3MgO–5K₂O | Citric Acid | 3.0 | 37 | Weight loss is enhanced in acidic medium compared to Tris-HCl at pH 7.4. | [5] |

| 45P₂O₅–xCaO–(55-x)Na₂O | Tris-HCl | 7.4 | 37 | With 50 mol% P₂O₅, over 90% of P, Ca, and Na ions are released within 24 hours. | [8] |

| Na₂O-CaO-MgO-P₂O₅ system | Aqueous solution | 4.0 | Not specified | Dissolution rate increases with increasing P₂O₅ content. | [1][4] |

Table 2: Ion Release from Amorphous Calcium Phosphate (ACP) in Aqueous Media

| Material | Medium | Time (h) | Calcium Release (mM) | Phosphate Release (mM) | Reference |

| ACP_CL | Water | 168 | ~1-2 | ~3-4 | [1] |

| ACP_NIT | Water | 168 | ~1-2 | ~3-4 | [1] |

| ACPC_ACE | Water | 168 | ~1-1.5 | ~1-1.5 | [1] |

| ACPC_CIT | Water | 168 | > phosphate release | < calcium release | [1] |

*ACP_CL, ACP_NIT, ACPC_ACE, and ACPC_CIT refer to different formulations of amorphous calcium phosphate.

Experimental Protocols

The following section details a generalized experimental protocol for determining the solubility of vitreous calcium metaphosphate in an acidic buffer, based on established standards such as ISO 10993-14 and methodologies reported in the scientific literature.[3][4][5]

Materials and Reagents

-

Vitreous calcium metaphosphate samples (e.g., powders of a specific particle size range or solid discs of defined dimensions).

-

Acidic buffer solutions (e.g., citrate (B86180) buffer, lactate (B86563) buffer, acetate (B1210297) buffer) at the desired pH.

-

Deionized water.

-

Analytical grade reagents for buffer preparation (e.g., citric acid, sodium citrate, lactic acid, sodium lactate, acetic acid, sodium acetate).

-

pH meter.

-

Analytical balance.

-

Incubator or water bath with temperature control.

-

Shaker or orbital agitator.

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.22 µm).

-

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) for calcium ion quantification.

-

UV-Vis spectrophotometer for phosphate ion quantification (e.g., using the molybdenum blue method).

Preparation of Acidic Buffer Solutions

Example: Citrate Buffer (pH 3.0) based on ISO 10993-14 [4]

-

Prepare a stock solution by dissolving 21 g of citric acid monohydrate in 500 mL of deionized water in a 1000 mL volumetric flask.

-

Add 200 mL of 1 mol/L sodium hydroxide (B78521) solution.

-

Dilute to the 1000 mL mark with deionized water.

-

To prepare the final buffer solution, mix 40.4 mL of this stock solution with 59.6 mL of 0.1 mol/L hydrochloric acid.

-

Verify and, if necessary, adjust the pH to 3.0 ± 0.2 at 37 ± 1 °C.

Dissolution Test Procedure

-

Sample Preparation: Weigh a precise amount of the vitreous calcium metaphosphate sample. For powders, a specific mass (e.g., 100 mg) is used. For solid discs, the dimensions and initial weight are recorded.

-

Immersion: Place the sample in a sealed, inert container (e.g., polypropylene) with a defined volume of the pre-heated acidic buffer (e.g., 50 mL). The ratio of the sample surface area to the buffer volume should be kept constant across experiments.

-

Incubation: Incubate the containers at a constant temperature (e.g., 37 °C) with continuous agitation (e.g., 120 rpm) for the duration of the study.

-

Sampling: At predetermined time points (e.g., 1, 3, 6, 12, 24, 48, 72 hours), withdraw an aliquot of the buffer solution.

-

Sample Processing: Immediately filter the collected aliquot to remove any undissolved particles.

-

Ion Analysis: Analyze the filtered solution for calcium and phosphate ion concentrations using appropriate analytical techniques (ICP-OES for calcium, colorimetric assay for phosphate).

-

pH Measurement: Measure the pH of the buffer solution at each time point to monitor any changes.

-

Mass Loss (for solid samples): At the end of the experiment, carefully remove the remaining sample, rinse with deionized water, dry to a constant weight, and record the final weight to determine the mass loss.

Visualizations

Experimental Workflow for Dissolution Testing

The following diagram illustrates the key steps in a typical in vitro dissolution study of vitreous calcium metaphosphate.

Caption: Experimental workflow for dissolution testing.

Factors Influencing Dissolution Rate

The dissolution rate of vitreous calcium metaphosphate is a multifactorial process. The diagram below illustrates the key relationships.

Caption: Factors influencing the dissolution rate.

Conclusion

The solubility of vitreous calcium metaphosphate in acidic buffers is a critical characteristic that dictates its performance in various biomedical applications. The dissolution is primarily driven by the acid-catalyzed hydrolysis of the polyphosphate network, leading to the release of calcium and phosphate ions. The rate of dissolution is highly dependent on the pH and composition of the acidic buffer. Standardized experimental protocols, such as those outlined in ISO 10993-14, provide a robust framework for characterizing the dissolution behavior of these materials. The quantitative data and methodologies presented in this guide serve as a valuable resource for researchers and professionals in the field of drug development and biomaterials science.

References

- 1. britglass.org.uk [britglass.org.uk]

- 2. researchgate.net [researchgate.net]

- 3. Physicochemical Properties, In Vitro Degradation, and Biocompatibility of Calcium Phosphate Cement Incorporating Poly(lactic-co-glycolic acid) Particles with Different Morphologies: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. books.rsc.org [books.rsc.org]

A Comprehensive Guide to the Thermal Decomposition of Monocalcium Phosphate Monohydrate to Calcium Metaphosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal decomposition of monocalcium phosphate (B84403) monohydrate (Ca(H₂PO₄)₂·H₂O), a process of significant interest in various industrial and research applications, including the synthesis of advanced phosphate materials. This document outlines the decomposition pathway, intermediates, and the formation of the final product, calcium metaphosphate (Ca(PO₃)₂). Detailed experimental protocols and a summary of quantitative data from various studies are presented to facilitate comparative analysis and further research.

Introduction

Monocalcium phosphate monohydrate (MCPM) is a widely used compound in fertilizers, food additives as a leavening agent, and as a precursor in the synthesis of other calcium phosphate materials.[1] Its thermal decomposition is a critical process that leads to the formation of calcium metaphosphate (CMP), a compound with applications in ceramics, dental materials, and as a slow-release fertilizer. Understanding the mechanism and kinetics of this decomposition is essential for controlling the properties of the final product.

The thermal decomposition of MCPM is a multi-step process involving dehydration and condensation reactions. The process is influenced by factors such as heating rate and atmospheric conditions. This guide synthesizes findings from various studies to provide a comprehensive overview of this transformation.

The Thermal Decomposition Pathway

The thermal decomposition of monocalcium phosphate monohydrate generally proceeds through the loss of its water of crystallization, followed by the condensation of dihydrogen phosphate groups to form pyrophosphates and subsequently longer-chain polyphosphates, culminating in the formation of calcium metaphosphate.

The overall reaction can be summarized as follows:

Ca(H₂PO₄)₂·H₂O → Ca(PO₃)₂ + 3H₂O

This process, however, occurs in distinct stages, which can be identified through thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA).

Key Intermediates

The decomposition process involves the formation of several intermediate products. Initially, the water of crystallization is lost. This is followed by a condensation reaction where molecules of orthophosphoric acid units combine to form pyrophosphates. Further heating leads to the formation of higher-order polyphosphates, which eventually cyclize or form long chains to yield calcium metaphosphate.

The primary intermediates in this process are:

-

Anhydrous Monocalcium Phosphate (Ca(H₂PO₄)₂)

-

Calcium Acid Pyrophosphate (CaH₂P₂O₇)

Quantitative Data Summary

The following tables summarize the quantitative data on the thermal decomposition of monocalcium phosphate monohydrate, including temperature ranges for decomposition steps and associated weight losses.

Table 1: Thermal Decomposition Stages of Monocalcium Phosphate Monohydrate

| Decomposition Stage | Temperature Range (°C) | Primary Process | Theoretical Weight Loss (%) | Observed Weight Loss (%) |

| 1 | 97 - 278 | Loss of water of crystallization and initial condensation | 7.14 (1 mole H₂O) | 3.00 - 5.10[2] |

| 2 | 278 - 380 | Condensation of dihydrogen phosphate to form pyrophosphate | 7.14 (1 mole H₂O) | 12.42[2] |

| 3 | 380 - 500 | Conversion of pyrophosphate to metaphosphate | 7.14 (1 mole H₂O) | 2.00[2] |

| Total | ambient - >500 | Overall decomposition to Ca(PO₃)₂ | 21.42 (3 moles H₂O) | 19.52 - 22.88 [2][3] |

Note: Observed weight losses can vary depending on experimental conditions such as heating rate and atmosphere.

Table 2: Kinetic Parameters for the Thermal Decomposition

| Study / Method | Heating Rate (K/min) | Activation Energy (Ea) (kJ/mol) |

| Ioiţescu et al. (Friedman method)[4] | 5, 7, 10, 12, 20 | Varies with conversion (e.g., 153.8 at 10% conversion)[4] |

| Ioiţescu et al. (Budrugeac–Segal method)[4] | 5, 7, 10, 12, 20 | Not explicitly stated in the provided snippets. |

| Gezzaz (Isothermal approach) | Not applicable | Not explicitly stated in the provided snippets. |

| Gezzaz (Non-isothermal approach) | Not specified | Provides global apparent activation energy. |

Experimental Protocols

This section details the methodologies employed in the study of the thermal decomposition of MCPM.

Synthesis of Monocalcium Phosphate Monohydrate

Several methods have been reported for the synthesis of MCPM, often involving the reaction of a calcium source with phosphoric acid.

-

Rapid Precipitation Method: Calcium carbonate (CaCO₃) is reacted with phosphoric acid (H₃PO₄) at ambient temperature in various media such as aqueous, acetone-water, and ethanol-water systems.[2]

-

From Green Mussel Shells: Calcium carbonate derived from green mussel shells is reacted with phosphoric acid in an aqueous-acetone medium at ambient temperature.[3]

-

From Crab Shell Waste: Precipitated calcium carbonate (PCC) powder from crab shells is reacted with phosphoric acid in an aqueous medium at 90°C.[5]

-

Crystallization in Aqueous Medium: Feed-grade MCPM is prepared by reacting CaCO₃ and H₃PO₄ at an elevated temperature in an aqueous solution, followed by cooling to induce crystallization.[6]

Thermal Analysis

The thermal decomposition is typically investigated using thermoanalytical techniques.

-

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): Samples are heated in a controlled atmosphere (e.g., air, nitrogen) at a constant heating rate (e.g., 5, 7, 10, 12, 20 K/min) from ambient temperature to a final temperature (e.g., 500-1200°C).[2][4][7] The mass loss and thermal events (endothermic or exothermic peaks) are recorded as a function of temperature. Open aluminum pans are often used to ensure a linear heating rate and facilitate the diffusion of gaseous products.[8]

Characterization of Products

The starting material, intermediates, and final products are characterized using various analytical techniques to determine their structure and composition.

-

X-ray Powder Diffraction (XRD): Used to identify the crystalline phases present in the samples at different stages of decomposition.[2][3][6]

-

Fourier Transform Infrared Spectroscopy (FTIR): Provides information about the functional groups present, helping to track the changes in the phosphate and water species during the decomposition.[2][3][5]

-

Scanning Electron Microscopy (SEM): Used to observe the morphology and particle size of the synthesized MCPM and the resulting calcium metaphosphate.[2][3][5]

-

Chemical Analysis: The calcium and phosphorus content of the samples can be determined using methods like atomic absorption spectrophotometry (AAS) for calcium and colorimetric analysis of the molybdophosphate complex for phosphorus.[3]

Visualizing the Process

The following diagrams illustrate the thermal decomposition pathway and a typical experimental workflow.

Caption: Thermal decomposition pathway of MCPM to CMP.

References

- 1. Monocalcium phosphate - Wikipedia [en.wikipedia.org]

- 2. chalcogen.ro [chalcogen.ro]

- 3. jmaterenvironsci.com [jmaterenvironsci.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Thermal decomposition behavior of casting raw materials under different atmospheres and temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Hydrolysis Mechanism of Calcium Metaphosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium metaphosphate, a long-chain inorganic polyphosphate with the empirical formula [Ca(PO₃)₂]n, is a material of significant interest in various scientific and industrial fields, including biomaterials, drug delivery, and food technology. Its biocompatibility and biodegradability make it a promising candidate for applications where controlled release of phosphate (B84403) and calcium ions is desirable. The functionality of calcium metaphosphate in aqueous environments is intrinsically linked to its hydrolysis, the process by which the polyphosphate chains are broken down into smaller phosphate units. Understanding the mechanism of this hydrolysis is crucial for predicting and controlling its behavior in different applications.

This technical guide provides a comprehensive overview of the hydrolysis mechanism of calcium metaphosphate, detailing the reaction pathways, influencing factors, and the catalytic role of the calcium ion. It also presents a summary of experimental protocols for studying this process and quantitative data to aid in the design and development of materials and formulations based on calcium metaphosphate.

Structure of Calcium Metaphosphate

Calcium metaphosphate typically exists as a long-chain polymer of repeating phosphate tetrahedra linked by shared oxygen atoms. The crystal structure of Ca(PO₃)₂ is monoclinic, with meandering chains of PO₄ tetrahedra running parallel to the c-axis.[1] Each phosphorus atom is tetrahedrally coordinated to four oxygen atoms, with two being bridging oxygens that connect to adjacent phosphate units, and two being terminal oxygens. The calcium ions are situated between these polyphosphate chains, providing electrostatic cross-linking and contributing to the overall stability of the structure.[1]

It is important to distinguish this long-chain structure from cyclic metaphosphates, which are ring-shaped molecules. While the term "metaphosphate" can refer to both, in the context of "calcium metaphosphate" as a stable, solid material, it predominantly refers to the long-chain polymer.

The Hydrolysis Mechanism of Calcium Metaphosphate

The hydrolysis of calcium metaphosphate involves the nucleophilic attack of a water molecule on the phosphorus atom of the P-O-P (phosphoanhydride) bond, leading to its cleavage. This process results in the shortening of the polyphosphate chains and the eventual formation of orthophosphate ions (PO₄³⁻).

Proposed Signaling Pathway of Hydrolysis

The hydrolysis of long-chain polyphosphates, including calcium metaphosphate, is generally accepted to proceed primarily through a terminal scission mechanism .[2][3] This means that the water molecule preferentially attacks the terminal phosphate units of the chain.

Below is a Graphviz diagram illustrating the proposed hydrolysis pathway:

Caption: Proposed pathway for the hydrolysis of a calcium metaphosphate chain.

The process can be summarized as follows:

-

Nucleophilic Attack: A water molecule acts as a nucleophile, attacking a phosphorus atom in the polyphosphate chain, predominantly at the terminal position.

-

Formation of a Pentacovalent Transition State: This attack leads to the formation of a transient, high-energy pentacovalent phosphorus intermediate.

-

Bond Cleavage: The P-O-P bond is broken, resulting in the release of an orthophosphate molecule (or a shorter phosphate chain) and a polyphosphate chain that is one unit shorter.

-

Repetition: This process repeats, gradually shortening the polyphosphate chains until they are completely hydrolyzed to orthophosphate.

The Catalytic Role of the Calcium Ion

The presence of calcium ions has been shown to enhance the rate of polyphosphate hydrolysis.[4] While the exact mechanism is a subject of ongoing research, several roles for the calcium ion have been proposed:

-

Polarization of the P-O-P Bond: The positively charged calcium ion can coordinate to the oxygen atoms of the phosphate backbone. This interaction can withdraw electron density from the P-O-P bond, making the phosphorus atom more electrophilic and thus more susceptible to nucleophilic attack by water.[5]

-

Stabilization of the Transition State: The calcium ion may also stabilize the negatively charged pentacovalent transition state, thereby lowering the activation energy of the reaction.

-

Delivery of the Nucleophile: It has been suggested that a calcium-bound water molecule could act as the nucleophile, with the calcium ion helping to position the water molecule for an effective attack on the phosphorus center.

The following diagram illustrates the potential catalytic roles of the calcium ion:

Caption: Potential catalytic roles of the calcium ion in polyphosphate hydrolysis.

Factors Influencing the Rate of Hydrolysis

The rate of calcium metaphosphate hydrolysis is influenced by several factors:

-

pH: The hydrolysis of polyphosphates is generally faster in both acidic and alkaline conditions compared to neutral pH.[4] In acidic solutions, the phosphate oxygens can be protonated, which facilitates the cleavage of the P-O-P bond. In alkaline solutions, the higher concentration of hydroxide (B78521) ions, which are stronger nucleophiles than water, accelerates the hydrolysis.

-

Temperature: As with most chemical reactions, an increase in temperature increases the rate of hydrolysis. The relationship between temperature and the rate constant can often be described by the Arrhenius equation.

-

Chain Length: While the terminal scission mechanism suggests that the rate of disappearance of a single long chain might be faster, the overall rate of orthophosphate production can be complex and may depend on the specific conditions.

-

Crystallinity: The hydrolysis of amorphous calcium polyphosphate is generally faster than that of its crystalline counterpart.[6][7] The less ordered structure of the amorphous form provides more accessible sites for water molecules to attack the polyphosphate chains.

Quantitative Data on Polyphosphate Hydrolysis

The following table summarizes representative kinetic data for the hydrolysis of polyphosphates under various conditions. It is important to note that data specifically for crystalline calcium metaphosphate is scarce, and much of the available information is on sodium polyphosphates, sometimes in the presence of calcium ions.

| Polyphosphate Type | Condition | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) | Reference |

| Sodium Polyphosphate (long chain) | pH 6, with 1 mM Ca²⁺ | Apparent rate ~0.3 x 10⁻³ h⁻¹ | Not Reported | [2] |

| Sodium Polyphosphate (long chain) | pH 9, with 1 mM Ca²⁺ | Apparent rate ~1.2 x 10⁻³ h⁻¹ | Not Reported | [2] |

| Amorphous Calcium Phosphate | Conversion to apatite | Varies with pH and Ca/P ratio | Not Reported | [6] |

Note: The rate constants are highly dependent on the specific experimental conditions, including the definition of the rate (e.g., disappearance of the polymer or appearance of orthophosphate).

Experimental Protocols for Studying Hydrolysis

A variety of analytical techniques can be employed to monitor the hydrolysis of calcium metaphosphate and to elucidate its mechanism.

General Experimental Workflow

The following diagram outlines a general workflow for a hydrolysis experiment:

Caption: General experimental workflow for studying calcium metaphosphate hydrolysis.

Key Experimental Methodologies

6.2.1. ³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy

-

Principle: ³¹P NMR is a powerful non-destructive technique that can distinguish between different phosphate species based on their chemical environment. Terminal, middle, and orthophosphate groups in a mixture give distinct signals in the ³¹P NMR spectrum, allowing for their quantification over time.[3][8][9][10]

-

Methodology:

-

A known amount of calcium metaphosphate is suspended in a buffered aqueous solution (e.g., Tris-HCl) within an NMR tube.

-

³¹P NMR spectra are acquired at regular time intervals.

-

The relative integrals of the peaks corresponding to terminal phosphates, middle phosphates, and orthophosphate are used to determine their concentrations as a function of time.

-

6.2.2. Ion Chromatography (IC)

-

Principle: IC is a chromatographic technique that separates ions based on their affinity for an ion-exchange resin. It can be used to separate and quantify different chain lengths of polyphosphates as well as orthophosphate.[7][11][12][13]

-

Methodology:

-

Aliquots from the hydrolysis reaction are injected into an ion chromatograph equipped with an anion-exchange column and a conductivity detector.

-

A gradient elution with an appropriate eluent (e.g., KOH or NaOH) is used to separate the different phosphate species.

-

The concentration of each species is determined by comparing its peak area to a calibration curve generated from standards of known concentrations.

-

6.2.3. pH-Stat Titration

-

Principle: The hydrolysis of a P-O-P bond consumes one molecule of water and results in the formation of two new P-OH groups. The change in the protonation state of these groups leads to a change in the pH of the solution. A pH-stat instrument maintains a constant pH by automatically adding an acid or a base, and the rate of titrant addition is directly proportional to the rate of the hydrolysis reaction.

-

Methodology:

-

A suspension of calcium metaphosphate in a weakly buffered or unbuffered aqueous solution is placed in a reaction vessel equipped with a pH electrode and an automatic titrator.

-

The pH is set to a desired constant value.

-

As hydrolysis proceeds and the pH changes, the titrator adds a standard solution of acid or base to maintain the set pH.

-

The volume of titrant added over time is recorded and used to calculate the rate of hydrolysis.

-

6.2.4. Colorimetric Methods for Orthophosphate Determination

-

Principle: These methods are based on the reaction of orthophosphate with a reagent to form a colored complex, the absorbance of which is proportional to the orthophosphate concentration. The most common method is the phosphomolybdate blue method.

-

Methodology:

-

Aliquots from the hydrolysis reaction are taken at different times.

-

The samples are reacted with a molybdate (B1676688) reagent in an acidic medium to form a phosphomolybdate complex.

-

The complex is then reduced with a reducing agent (e.g., ascorbic acid) to form a stable blue-colored complex.

-

The absorbance of the blue solution is measured using a spectrophotometer at a specific wavelength (typically around 880 nm).

-

The orthophosphate concentration is determined from a calibration curve prepared with standard phosphate solutions.

-

Conclusion

The hydrolysis of calcium metaphosphate is a complex process governed by a terminal scission mechanism that is significantly influenced by factors such as pH, temperature, and the presence of the calcium ions themselves, which play a catalytic role. A thorough understanding of this mechanism is essential for the rational design and application of calcium metaphosphate-based materials in diverse fields. The experimental protocols outlined in this guide provide a robust framework for researchers and scientists to investigate the hydrolysis kinetics and pathways, enabling the development of innovative products with tailored degradation profiles for applications in drug delivery, tissue engineering, and beyond. Further research, particularly focusing on the direct kinetic measurements of crystalline calcium metaphosphate hydrolysis and computational modeling of the transition states, will undoubtedly provide deeper insights into this fundamental process.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. tang.eas.gatech.edu [tang.eas.gatech.edu]

- 3. Phosphatase-Mediated Hydrolysis of Linear Polyphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pH influences hydrolysis of sodium polyphosphate in dairy matrices and the structure of processed cheese - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The role of calcium in the hydrolysis of the organophosphate paraoxon by human serum A-esterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An intermediate state in hydrolysis of amorphous calcium phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An Innovative Method on the Polyphosphate Determination in Aquatic Product with Interdiction of Polyphosphate Hydrolysis by Using Ion Chromatography | Scientific.Net [scientific.net]

- 8. 31 P NMR characterisation of phosphate fragments during dissolution of calcium sodium phosphate glasses - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/C4TB01757A [pubs.rsc.org]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. 31P NMR characterisation of phosphate fragments during dissolution of calcium sodium phosphate glasses - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. lcms.labrulez.com [lcms.labrulez.com]

- 13. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Physical Properties of Glassy Calcium Metaphosphate

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Glassy calcium metaphosphate, with the chemical formula [Ca(PO₃)₂]ₙ, is a prominent member of the phosphate (B84403) glass family. These materials are of significant interest in the biomedical field, particularly for applications such as bone regeneration, tissue engineering, and controlled drug delivery systems.[1][2][3] Unlike crystalline materials, the amorphous structure of glassy calcium metaphosphate offers unique advantages, including tailorable degradation rates and the ability to be formed into various shapes like fibers and scaffolds.[2][3] Its composition, rich in calcium and phosphorus, mimics the mineral phase of bone, contributing to its excellent biocompatibility.[1]

This technical guide provides an in-depth overview of the core physical properties of glassy calcium metaphosphate. It consolidates quantitative data from various studies, details the experimental protocols used for their measurement, and illustrates key processes through workflow diagrams. The information presented herein is intended to serve as a comprehensive resource for professionals engaged in the research and development of phosphate-based biomaterials.

Synthesis and Preparation

The most common method for preparing glassy calcium metaphosphate is the conventional melt-quenching technique.[1][4] The process involves the high-temperature melting of precursor materials followed by rapid cooling to prevent crystallization.

Synthesis Workflow

The general workflow for the synthesis of glassy calcium metaphosphate is outlined below. The process begins with the selection of high-purity raw materials, such as monocalcium phosphate monohydrate (Ca(H₂PO₄)₂·H₂O) or a mixture of calcium carbonate (CaCO₃) and phosphorus pentoxide (P₂O₅).[1][5] These are melted at temperatures ranging from 800°C to 1200°C in a crucible, typically made of alumina (B75360) or platinum.[1][6] The molten liquid is then rapidly cooled (quenched) by pouring it onto a steel or copper plate, which solidifies it into a glassy state.[1] To relieve internal stresses induced during quenching, the resulting glass is often annealed at a temperature near its glass transition temperature (Tg).[6]

References

A Comprehensive Technical Guide to Calcium Metaphosphate (CAS No. 13477-39-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium metaphosphate, with the CAS registry number 13477-39-9, is an inorganic polymer of significant interest in various scientific and industrial fields, including food technology, agriculture, and advanced materials science.[1][2][3] In the biomedical and pharmaceutical sectors, it is recognized for its biocompatibility and potential applications in bone tissue engineering, as a component of bioceramic materials, and as a drug delivery vehicle.[2] This is due to its nature as a polyphosphate, a polymer composed of repeating tetrahedral phosphate (B84403) units, which can exist in multiple crystalline and amorphous (glassy) forms.[1][4]

This technical guide provides a detailed overview of the core properties of calcium metaphosphate, experimental protocols for its synthesis and characterization, and its potential interactions with biological signaling pathways.

Core Physicochemical Properties

Calcium metaphosphate is typically a white, odorless, and tasteless powder or crystalline material.[1][3] It exists in different polymorphs, primarily the alpha (α) and beta (β) phases, and can also be produced in a glassy, amorphous state.[1][4] The properties, particularly solubility, can vary significantly between the crystalline and glassy forms. Crystalline calcium metaphosphate is generally insoluble in water, while the glassy form can slowly dissolve and hydrolyze.[4] It is generally soluble in acidic mediums.[1][5]

Quantitative Data Summary

The key quantitative properties of calcium metaphosphate are summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| CAS Number | 13477-39-9 | [3][5][6] |

| Molecular Formula | CaO6P2 or Ca(PO3)2 | [5][6][7][8] |

| Molecular Weight | 198.02 g/mol | [3][5][6][8] |

| Appearance | Odourless, colourless crystals or white powder | [1][5] |

| Melting Point | 980 °C | [7] |

| Density | 2.5 - 3.0 g/cm³ | [2] |

| Solubility in Water | Sparingly soluble / Insoluble | [1][2][3][5] |

| Solubility | Soluble in acid medium | [1][5] |

| Purity Available | >99.0% | |

| Topological Polar Surface Area | 114 Ų | [9] |

| Hydrogen Bond Acceptor Count | 6 | [9] |

Experimental Protocols

Detailed methodologies are crucial for the synthesis and characterization of calcium metaphosphate with desired properties for research and development.

Synthesis Methodologies

3.1.1 Solid-State Thermal Decomposition

This method produces various calcium phosphate phases by heating specific precursor compounds. The final product is determined by the precursor and thermal conditions.[1] A common approach involves the thermal decomposition of monocalcium phosphate monohydrate (Ca(H₂PO₄)₂·H₂O), where the stoichiometry is inherently fixed within the precursor molecule.[1]

-

Protocol:

-

Place monocalcium phosphate monohydrate powder in a high-temperature ceramic crucible.

-

Heat the precursor in a furnace through a constantly increasing temperature range. A typical protocol involves heating to 300-400 °C for an extended period to dehydrate the compound to calcium metaphosphate.[10]

-

For highly available fertilizer-grade calcium metaphosphate, a patented process involves heating the precursor through an increasing temperature gradient up to 1000-1200 °C.[10]

-

After the thermal treatment, allow the furnace to cool to room temperature.

-

The resulting calcium metaphosphate powder is then collected for characterization.

-

3.1.2 Sol-Gel Synthesis

The sol-gel method allows for excellent control over the product's microstructure and chemical homogeneity, enabling the synthesis of high-purity calcium phosphates.[1]

-

Protocol Overview:

-

A calcium precursor (e.g., 0.01 mol Calcium Nitrate Tetrahydrate, Ca(NO₃)₂·4H₂O) is dissolved in a solvent (e.g., 0.05 mol methanol).[11]

-

A phosphorus precursor (e.g., 0.02 mol Triethyl phosphite, P(OC₂H₅)₃) is separately prepared in a solution containing methanol, water, and an acid catalyst (e.g., 0.03M HCl).[11]

-

The phosphorus solution is refluxed and stirred.[11]

-

The calcium precursor solution is added to the phosphorus sol, leading to hydrolysis and polycondensation to form a gel.[1]

-

The resulting gel is aged for several days.[11]

-

The aged gel is then dried and heat-treated (fired) to obtain the final calcium metaphosphate powder.[1][11]

-

References

- 1. Calcium metaphosphate | 13477-39-9 | Benchchem [benchchem.com]

- 2. gjphosphate.com [gjphosphate.com]

- 3. lookchem.com [lookchem.com]

- 4. Calcium Metaphosphate Wholesale [attelements.com]

- 5. Metaphosphoric acid (HPO3), calcium salt (2:1) | CaO6P2 | CID 16129693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. bangchemicals.com [bangchemicals.com]

- 7. calcium bis(metaphosphate) Price from Supplier Brand Shanghai TaiYang Technology Co.,Ltd on Chemsrc.com [m.chemsrc.com]

- 8. Page loading... [wap.guidechem.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. US2173826A - Making calcium metaphosphate fertilizer - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Calcium Metaphosphate as a Filler in Dental Composites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium metaphosphate (CMP) is emerging as a promising bioactive filler for dental composite materials. Its chemical similarity to the mineral phase of teeth and bone allows for the release of calcium and phosphate (B84403) ions, which can contribute to the remineralization of tooth structure and enhance the longevity of dental restorations.[1][2] This document provides detailed application notes and protocols for the incorporation and evaluation of CMP in experimental dental composites.

Key Advantages of Calcium Metaphosphate Fillers

-

Bioactivity: CMP-containing composites can release calcium and phosphate ions, which is particularly beneficial in the acidic environments created by cariogenic bacteria. This ion release can help to neutralize acids and promote the remineralization of enamel and dentin.[3][4][5]

-

Optical Compatibility: With a refractive index between 1.54 and 1.59, CMP is optically compatible with common dental resin matrices like BIS-GMA, allowing for the formulation of esthetic restorative materials.[6]

-

Enhanced Mechanical Properties: While early formulations showed lower strength, advancements in filler treatment and composite formulation have led to CMP-containing composites with mechanical properties comparable to or even exceeding those of some commercial dental materials.[4][6][7]

Data Presentation

Table 1: Mechanical Properties of Dental Composites with Calcium Phosphate Fillers

| Composite Formulation | Filler Type | Filler Loading (% wt) | Flexural Strength (MPa) | Compressive Strength (MPa) | Diametral Tensile Strength (MPa) | Reference(s) |

| Experimental Composite | Vitreous Calcium Metaphosphate (V-CMP) | Not Specified | - | - | 8 | [6] |

| Experimental Composite | Beta-Calcium Metaphosphate (β-CMP) | Not Specified | - | - | 12-33 | [6] |

| Polymeric Calcium Phosphate Cement (PCPC) | Dicalcium phosphate anhydrous & Tetracalcium phosphate | Not Specified | - | 0.26-117.58 | 0.07-22.54 | [8] |

| Experimental Composite | Methacrylate-functionalized Calcium Phosphate (MCP) | 3 | 106 | - | - | [9] |

| Experimental Composite | Methacrylate-functionalized Calcium Phosphate (MCP) | 6 | Not significantly different from control | - | - | [9] |

| Experimental Composite | Methacrylate-functionalized Calcium Phosphate (MCP) | 20 | 92.6 | - | - | [9] |

| TTCP-Whisker Composite | Tetracalcium Phosphate (TTCP) with whiskers | 75 | 116 ± 9 | - | - | [3][4] |

| Experimental Composite | Nano-dicalcium phosphate anhydrous (DCPA) with whiskers | 60 | 117 ± 17 | - | - | [10] |

| Experimental Composite | Nano-dicalcium phosphate anhydrous (DCPA) with whiskers | 75 | 114 ± 23 | - | - | [10] |

Table 2: Ion Release from Dental Composites with Calcium Phosphate Fillers

| Composite Formulation | Filler Type | Filler Loading (% wt) | pH | Calcium Ion Release (mmol/L) | Phosphate Ion Release (mmol/L) | Time Period | Reference(s) |

| UPE-ACP Composite | Amorphous Calcium Phosphate (ACP) | 25 | 7.4 | 26.1 ± 3.1 (cumulative) | 28.8 ± 3.1 (cumulative) | 168 days | [11] |

| TTCP-Whisker Composite | Tetracalcium Phosphate (TTCP) with whiskers | 75 | 7.4 | 0.22 ± 0.06 | 0.08 ± 0.03 | 28 days | [3][4] |

| TTCP-Whisker Composite | Tetracalcium Phosphate (TTCP) with whiskers | 75 | 6.0 | 0.54 ± 0.09 | 0.25 ± 0.07 | 28 days | [3][4] |

| TTCP-Whisker Composite | Tetracalcium Phosphate (TTCP) with whiskers | 75 | 4.0 | 1.22 ± 0.16 | 0.60 ± 0.12 | 28 days | [3][4] |

| DCPA-Whisker Composite | Nano-dicalcium phosphate anhydrous (DCPA) with whiskers | 75 | 7.4 | 0.65 ± 0.02 | 2.29 ± 0.07 | Not Specified | [10] |

Experimental Protocols

Protocol 1: Synthesis of Calcium Metaphosphate (CMP) Filler

This protocol describes a general method for the synthesis of CMP, which can be adapted based on desired particle characteristics.

Materials:

-

Monocalcium phosphate monohydrate (Ca(H₂PO₄)₂·H₂O)

-

Deionized water

-

Phosphoric acid

-

Furnace

-

Ball mill

Procedure:

-

Preparation of Calcium Biphosphate Solution:

-

Thermolysis:

-

Subject the prepared monocalcium phosphate monohydrate to controlled thermolysis.[6] The specific temperature and duration will determine the crystalline form (vitreous or beta) of the CMP.

-

-

Milling and Sieving:

-

(Optional) Surface Modification:

-

For improved bonding with the resin matrix, the CMP filler particles can be surface-treated with a silane (B1218182) coupling agent.

-

Protocol 2: Formulation of Experimental Dental Composite

Materials:

-

Resin Matrix Components:

-

Bisphenol A-glycidyl methacrylate (B99206) (Bis-GMA)

-

Urethane dimethacrylate (UDMA)[11]

-

Polyethylene glycol-extended UDMA[11]

-

Triethylene glycol dimethacrylate (TEGDMA)

-

-

Photoinitiator System:

-

Calcium Metaphosphate (CMP) filler (synthesized as per Protocol 1)

-

(Optional) Reinforcing fillers (e.g., silica (B1680970) whiskers, barium silicate (B1173343) glass)[3][4]

Procedure:

-

Resin Matrix Preparation:

-

In a light-protected container, combine the resin monomers (e.g., Bis-GMA, UDMA, TEGDMA) in the desired ratios.

-

Add the photoinitiator system components and mix until fully dissolved.

-

-

Filler Incorporation:

-

Gradually add the CMP filler and any other reinforcing fillers to the resin matrix.

-

Mix thoroughly using a dental mixer or a dual asymmetric centrifuge to ensure a homogenous paste with the desired filler loading.

-

-

Degassing:

-

Place the composite paste in a vacuum chamber to remove any entrapped air bubbles.

-

Protocol 3: Evaluation of Mechanical Properties

A. Flexural Strength (Three-Point Bending Test)

Procedure:

-

Prepare bar-shaped specimens (e.g., 2 mm x 2 mm x 25 mm) by packing the composite paste into a mold.[3]

-

Photo-cure the specimens according to the manufacturer's instructions for the photoinitiator system, ensuring curing from all sides.

-

Store the specimens in deionized water at 37°C for 24 hours.

-

Perform a three-point bending test using a universal testing machine with a crosshead speed of 1 mm/min.[8]

B. Compressive Strength

Procedure:

-

Prepare cylindrical specimens by packing the composite paste into a mold.

-

Photo-cure the specimens as described above.

-

Store the specimens in deionized water at 37°C for 24 hours.

-

Measure the compressive strength using a universal testing machine with a crosshead speed of 1 mm/min.[8]

Protocol 4: Evaluation of Ion Release

Procedure:

-

Prepare disc-shaped specimens of the composite material.

-

Immerse each specimen in a known volume of a buffered solution (e.g., saline at pH 7.4, or acidic solutions at pH 6.0 and 4.0) in a sealed container.[3][4][11]

-

Incubate the containers at 37°C.[11]

-

At predetermined time intervals (e.g., 1, 7, 14, 28 days), collect aliquots of the immersion solution.

-

Analyze the concentration of calcium and phosphate ions in the aliquots using techniques such as inductively coupled plasma atomic emission spectrometry (ICP-AES) or colorimetric assays.

Visualizations

Caption: Experimental workflow for developing and testing dental composites with CMP fillers.

Caption: Putative signaling pathway for the biocompatibility of CMP dental composites.

Concluding Remarks

The use of calcium metaphosphate as a filler in dental composites represents a significant advancement in the development of bioactive restorative materials. The protocols outlined in this document provide a framework for the synthesis, formulation, and evaluation of these materials. Further research should focus on optimizing filler characteristics, resin matrix formulations, and long-term clinical performance to fully realize the potential of CMP-based composites in restorative dentistry.

References

- 1. Calcium phosphates as ion-releasing fillers in restorative resin-based materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Application of Calcium Phosphate Materials in Dentistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tsapps.nist.gov [tsapps.nist.gov]

- 4. Calcium and phosphate ion releasing composite: effect of pH on release and mechanical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Filler systems based on calcium metaphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanical properties of experimental composites with different calcium phosphates fillers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanical properties of calcium phosphate based dental filling and regeneration materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Experimental Dental Composites Containing a Novel Methacrylate-Functionalized Calcium Phosphate Component: Evaluation of Bioactivity and Physical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of Calcium Phosphate Nanoparticles on Ca-PO4 Composite - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Calcium and Phosphate ion Release From Experimental Remineralizing Dental Composites IADR Abstract Archives [iadr.abstractarchives.com]

- 12. CN100352762C - Calcium metaphosphorate production process - Google Patents [patents.google.com]

Application Notes and Protocols for Controlled Drug Release Using Calcium Metaphosphate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing calcium metaphosphate as a biodegradable carrier for controlled drug release. Calcium metaphosphate, a form of calcium polyphosphate, offers excellent biocompatibility and tunable degradation rates, making it a promising material for delivering a wide range of therapeutic agents.

Introduction to Calcium Metaphosphate for Drug Delivery

Calcium metaphosphate (CMP), with the chemical formula [Ca(PO₃)₂]n, is a long-chain inorganic polymer. Its biodegradability, stemming from the hydrolysis of its phosphoanhydride bonds, and its biocompatibility, as its degradation products are calcium and phosphate (B84403) ions, make it an attractive candidate for drug delivery systems.[1][2] The degradation rate of the calcium phosphate matrix can be tailored, which in turn controls the drug release kinetics, ranging from hours to months.[3]

Key Advantages:

-

Biocompatibility and Biodegradability: Degrades into naturally occurring ions (Ca²⁺ and PO₄³⁻) that are well-tolerated by the body.[1][2]

-

Controlled Release: The degradation rate of the calcium metaphosphate matrix can be modulated to achieve sustained and controlled drug release profiles.

-

Versatility: Can be formulated into various forms, including nanoparticles, microspheres, cements, and fibrous scaffolds, to suit different therapeutic applications.

-

High Drug Loading Capacity: The porous structure of calcium phosphate-based carriers can accommodate a significant amount of therapeutic agent.[4]

Experimental Protocols

Synthesis of Calcium Metaphosphate Carriers

This protocol describes the synthesis of acicular crystalline calcium metaphosphate fibers, which can serve as a drug delivery matrix.

Materials:

-

Phosphoric acid (H₃PO₄, 85%)

-

Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O)

-

Calcium carbonate (CaCO₃)

-

Ferric phosphate (FePO₄)

-

Distilled water

Equipment:

-

High-temperature ceramic dish

-

Furnace

-

Mixing vessel

-

Drying oven

-

Filtration apparatus

Procedure:

-

Mixing of Ingredients: In a mixing vessel, thoroughly mix the following components in the specified parts by weight:

-

1473.7 parts of 86.13% H₃PO₄

-

128.4 parts of NaH₂PO₄·H₂O

-

450.0 parts of CaCO₃

-

9.6 parts of FePO₄

-

Approximately 500 parts of distilled water

-

-

Drying: Dry the resulting composition at approximately 200°C to remove the bulk of the water.

-

Melt Formation: Place the dried composition in a shallow high-temperature ceramic dish and heat it in a furnace to 200°C overnight to drive off any residual water. Subsequently, raise the furnace temperature to form a melt.

-

Crystallization: Reduce the temperature of the melt to approximately 710°C over a period of about 2 hours. Induce crystallization by briefly opening the furnace door for about five seconds (quick chilling).

-

Crystal Growth: Maintain the temperature at 710°C overnight to allow for the growth of acicular crystalline fibers.

-

Fiber Recovery: After cooling, break the crystallized composition into small chunks. Boil the chunks in water to dissolve the soluble matrix.

-

Isolation: Recover the acicular crystalline calcium metaphosphate fibers by filtration and subsequently dry them.

Drug Loading into Calcium Metaphosphate Carriers

This protocol outlines a common method for loading a drug into a pre-formed calcium metaphosphate carrier via passive adsorption.

Materials:

-

Synthesized calcium metaphosphate carriers

-

Therapeutic drug of interest

-

Appropriate solvent for the drug (e.g., ethanol, deionized water)

-

Phosphate-buffered saline (PBS, pH 7.4)

Equipment:

-

Beakers and flasks

-

Magnetic stirrer or orbital shaker

-

Centrifuge

-

Freeze-dryer or vacuum oven

-

UV-Vis spectrophotometer or HPLC system

Procedure:

-

Drug Solution Preparation: Dissolve the therapeutic drug in a suitable solvent to a known concentration.

-

Incubation: Disperse a known weight of the calcium metaphosphate carriers in the drug solution.

-

Loading: Gently agitate the suspension using a magnetic stirrer or orbital shaker at a controlled temperature for a predetermined period (e.g., 24-48 hours) to allow for drug adsorption onto and into the carrier.

-

Separation: Separate the drug-loaded carriers from the solution by centrifugation.

-

Washing: Wash the drug-loaded carriers with fresh solvent (without the drug) to remove any loosely bound drug from the surface.

-

Drying: Dry the drug-loaded carriers, for example, by freeze-drying or in a vacuum oven at a low temperature to prevent drug degradation.

-

Quantification of Drug Loading: Analyze the supernatant and the washing solutions using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC) to determine the amount of unloaded drug. The drug loading efficiency and capacity can be calculated using the following formulas:

-

Drug Loading Efficiency (%) = [(Total amount of drug - Amount of drug in supernatant and washes) / Total amount of drug] x 100

-

Drug Loading Capacity (µg/mg) = (Amount of drug loaded / Weight of carrier)

-

In Vitro Drug Release Study

This protocol describes a standard procedure for evaluating the in vitro release of a drug from calcium metaphosphate carriers.

Materials:

-

Drug-loaded calcium metaphosphate carriers

-

Release medium (e.g., Phosphate-buffered saline, PBS, pH 7.4)

-

Centrifuge tubes or dialysis bags (with appropriate molecular weight cut-off)

Equipment:

-

Incubator shaker or water bath with shaking capabilities

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system

Procedure:

-

Sample Preparation: Accurately weigh a known amount of drug-loaded calcium metaphosphate carriers and place them in a centrifuge tube or a dialysis bag.

-

Initiation of Release: Add a defined volume of the pre-warmed release medium (e.g., PBS, pH 7.4) to the tube or the outer chamber of the dialysis setup.

-

Incubation: Incubate the samples at 37°C with constant, gentle agitation.

-

Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours, and then daily), withdraw a small aliquot of the release medium.

-

Medium Replenishment: After each sampling, replenish the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.

-

Drug Quantification: Analyze the collected samples for drug concentration using a validated analytical method (e.g., UV-Vis spectrophotometry, HPLC).

-

Data Analysis: Calculate the cumulative amount of drug released at each time point and plot the cumulative release percentage against time to obtain the drug release profile.

Data Presentation

The following tables summarize representative quantitative data for drug loading and release from calcium phosphate-based carriers. Note that specific data for calcium metaphosphate is limited in the literature; therefore, data from closely related calcium polyphosphate (CPP) and other calcium phosphate (CaP) formulations are presented to provide an indication of expected performance.

Table 1: Drug Loading Efficiency and Capacity of Calcium Phosphate-Based Carriers

| Carrier Type | Drug | Drug Loading Efficiency (%) | Drug Loading Capacity (µg/mg) | Reference |

| Calcium Polyphosphate (CPP) | Vancomycin | Not explicitly stated, but release was sustained | Not explicitly stated, but release was sustained | [5] |

| Calcium Phosphate Nanoparticles | Cisplatin | 50 - 85 | 35 - 112 | [4] |

| Calcium Phosphate Nanoparticles | Bovine Serum Albumin (BSA) | 78 | 280 | [6][7] |

| Calcium Phosphate Nanoparticles | siRNA | 37 | 8 | [6][7] |

| Calcium Phosphate Nanoparticles | Enalaprilat | High (coprecipitation) | 250 - 340 | [2] |

Table 2: In Vitro Drug Release from Calcium Phosphate-Based Carriers

| Carrier Type | Drug | Release Conditions | Release Profile Highlights | Reference |

| Calcium Polyphosphate (CPP) | Vancomycin | Elution in an aqueous medium | Sustained release over 130 hours, with the initial burst being tunable by adjusting the gelling period of the CPP paste. | [5] |

| Calcium Phosphate Nanoparticles | Cisplatin | Not specified | Sustained release over time. | [4] |

| Amorphous Calcium Phosphate | Alendronate | Not specified | ~25% of the loaded drug released in the first 22 days. | |

| Calcium Phosphate Cements | Indomethacin | Not specified | A burst release of about 15% followed by a plateau. | [8] |

| Tunable Calcium Phosphate Phases | Fluorescein | 20 mM Tris/HCl (pH 7.4) | Release tunable from 1-2 hours to 1-2 months depending on the specific calcium phosphate phase used. | [3] |

Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate key workflows and concepts related to the use of calcium metaphosphate for controlled drug release.

Caption: Workflow for the synthesis of calcium metaphosphate carriers.

Caption: General workflow for loading drugs into calcium metaphosphate carriers.

Caption: Mechanism of controlled drug release from a calcium metaphosphate matrix.

References

- 1. Preparation and application of calcium phosphate nanocarriers in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Calcium Phosphate Nanoparticles as Carriers of Low and High Molecular Weight Compounds [mdpi.com]

- 3. Phase Composition Control of Calcium Phosphate Nanoparticles for Tunable Drug Delivery Kinetics and Treatment of Osteomyelitis. Part 1: Preparation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemotherapy drug delivery from calcium phosphate nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Calcium phosphate increases the encapsulation efficiency of hydrophilic drugs (proteins, nucleic acids) into poly( d , l -lactide- co -glycolide acid) ... - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/C4TB00922C [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Factors influencing the drug release from calcium phosphate cements - PMC [pmc.ncbi.nlm.nih.gov]

Preparation of Calcium Metaphosphate Nanoparticles: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of calcium metaphosphate nanoparticles, a promising biomaterial for various applications, including drug delivery. The following sections outline the synthesis methodologies, quantitative data, experimental protocols, and relevant biological interactions.

Introduction

Calcium phosphate (B84403) nanoparticles are renowned for their biocompatibility and biodegradability, making them ideal candidates for biomedical applications. Among the various forms of calcium phosphates, amorphous calcium phosphate (ACP) nanoparticles serve as a versatile precursor for the synthesis of other calcium phosphate phases, including calcium polyphosphates and metaphosphates. These amorphous nanoparticles can be stabilized to prevent their transformation into more stable crystalline phases like hydroxyapatite, thus preserving their unique properties for applications such as drug delivery. This document focuses on the preparation of amorphous calcium polyphosphate nanoparticles and discusses the potential for their thermal conversion to crystalline calcium metaphosphate.

Synthesis Methodologies

The primary methods for synthesizing amorphous calcium polyphosphate nanoparticles are wet-chemical precipitation and sol-gel synthesis. These methods allow for the control of particle size, morphology, and stability through the careful manipulation of experimental parameters.

Wet-Chemical Precipitation

Wet-chemical precipitation is a widely used, simple, and cost-effective method for producing calcium phosphate nanoparticles.[1] This bottom-up approach involves the controlled precipitation of calcium and phosphate ions from a supersaturated solution. To obtain amorphous calcium polyphosphate nanoparticles, a polyphosphate source, such as sodium hexametaphosphate, can be used as a stabilizer to prevent the formation of crystalline hydroxyapatite.

Sol-Gel Synthesis

The sol-gel method offers a versatile route to synthesize amorphous calcium phosphate nanoparticles with high purity and homogeneity at relatively low temperatures.[2] This process involves the transition of a solution system from a liquid "sol" into a solid "gel" phase. The use of organic precursors and solvents allows for excellent mixing at the molecular level.

Thermal Conversion

Crystalline calcium metaphosphate can be obtained through the thermal dehydration of calcium hydrogen phosphate precursors.[3][4] This method involves the synthesis of a precursor calcium phosphate phase, such as dicalcium phosphate anhydrous (DCPA) or monocalcium phosphate monohydrate (MCPM), followed by a controlled heat treatment to induce dehydration and condensation into the metaphosphate form.[4]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the synthesis and characterization of calcium phosphate nanoparticles.

Table 1: Synthesis Parameters for Amorphous Calcium Phosphate Nanoparticles

| Parameter | Wet-Chemical Precipitation | Sol-Gel Synthesis | Reference |

| Calcium Precursor | Calcium Chloride (CaCl₂) | Calcium Chloride (CaCl₂) | [2][5] |

| Phosphate Precursor | Potassium Phosphate | Trisodium Phosphate (Na₃PO₄) | [2][5] |

| Stabilizer | Sodium Citrate (B86180) | Brown Rice Template | [2][5] |

| Ca:P Molar Ratio | 1:1 (initial) | Not Specified | [5] |

| Precursor Conc. | 12.5 mM (each) | 0.1 M (CaCl₂) | [2][5] |

| pH | Varied (higher pH favors precipitation) | Not Specified | [5] |

| Temperature | With and without ice cooling | 70°C (template prep), 5°C (reaction) | [2][5] |

| Reaction Time | Not Specified | 45 min (stirring) | [2] |

| Resulting Size | ~80 nm (hydrodynamic diameter) | Not Specified | [5] |

Table 2: Characterization of Amorphous Calcium Phosphate Nanoparticles

| Property | Method | Result | Reference |

| Morphology | SEM/STEM | Rounded shape (20-150 nm), agglomerates of nanocrystallites (10-20 nm) | [5] |

| Zeta Potential | DLS | -22 mV | [2] |

| Phase Composition | XRD | Amorphous with some hexagonal hydroxyapatite | [5] |

Table 3: Drug Loading and Release from Calcium Phosphate Nanoparticles

| Drug | Nanoparticle Type | Loading Capacity | Release Profile | Reference |

| Cisplatin (CDDP) | CaP nanoparticles | 35-112 µg/mg | Sustained release over time | [6] |

| Hydrophobic Drugs | CP nanocarriers | Ultrahigh and adjustable | Prolonged release | [7] |

| Bovine Serum Albumin | Flame-made CaP | ~350 mg/g | Rapid initial adsorption | [8] |

| Bradykinin | Flame-made CaP | ~600 mg/g | Rapid initial adsorption | [8] |

| siRNA | CaP/PLGA | 37% encapsulation efficiency | Not Specified | [9] |

| pDNA | CaP/PLGA | 52% encapsulation efficiency | Not Specified | [9] |

Experimental Protocols

Protocol 1: Wet-Chemical Precipitation of Amorphous Calcium Polyphosphate Nanoparticles

This protocol is adapted from methodologies for synthesizing stabilized amorphous calcium phosphate nanoparticles.[5]

Materials:

-

Calcium chloride (CaCl₂)

-

Potassium phosphate (monobasic or dibasic)

-

Sodium citrate dihydrate

-

Deionized water

-

Ultrasonic homogenizer

Procedure:

-

Prepare a stock solution of calcium chloride (e.g., 12.5 mM) in deionized water.

-

Prepare a stock solution of potassium phosphate (e.g., 12.5 mM) in deionized water.

-

Prepare a stock solution of sodium citrate (concentration to be optimized for stability).

-

In a beaker, mix the potassium phosphate and sodium citrate solutions (e.g., in a 5:1 volume ratio).

-

While subjecting the mixture to ultrasonic treatment, rapidly add the calcium chloride solution.

-

Continue ultrasonication for a defined period to ensure the formation of a stable nanoparticle suspension.

-

The resulting suspension can be used for further experiments or lyophilized for storage.

Protocol 2: Sol-Gel Synthesis of Amorphous Calcium Phosphate Nanoparticles

This protocol is based on a green synthesis approach using a natural template.[2]

Materials:

-

Calcium chloride (CaCl₂)

-

Trisodium phosphate (Na₃PO₄)

-

Brown rice

-

Deionized water

Procedure:

-

Template Solution Preparation: Boil 4.0 g of dried brown rice seeds in 100 mL of deionized water at 70°C for 3 hours.

-

Add a solution of CaCl₂ (to a final concentration of 0.1 M in 50 mL) to the boiling brown rice solution and keep it overnight at 5°C.

-

Prepare a solution of Na₃PO₄ (2.527 g in 50 mL of deionized water).

-

Mix the Na₃PO₄ solution with the CaCl₂/brown rice solution in a 1:5 ratio.

-

Stir the mixture for 45 minutes at 5°C to allow for the formation of amorphous calcium phosphate nanoparticles.

-

The nanoparticles can be collected by centrifugation and washed with deionized water.

Protocol 3: Thermal Conversion of Calcium Hydrogen Phosphate to Calcium Metaphosphate

This protocol outlines a potential route for synthesizing crystalline calcium metaphosphate based on thermal dehydration principles.[3][4]

Materials:

-

Calcium carbonate (CaCO₃)

-

Phosphoric acid (H₃PO₄)

-

Furnace with temperature control

Procedure:

-

Precursor Synthesis (Calcium Dihydrogen Phosphate Monohydrate):

-

Prepare a solution of phosphoric acid in deionized water.

-

Slowly add calcium carbonate to the phosphoric acid solution while stirring.

-

The resulting precipitate is calcium dihydrogen phosphate monohydrate (Ca(H₂PO₄)₂·H₂O).

-

-

Thermal Conversion:

-

Collect and dry the precursor powder.

-

Heat the powder in a furnace at a temperature above 500°C. The exact temperature and duration will need to be optimized to achieve the desired calcium metaphosphate (Ca(PO₃)₂) phase.[4]

-

Characterize the final product using XRD and FTIR to confirm the formation of calcium metaphosphate.

-

Visualization of Experimental Workflows and Biological Interactions

Experimental Workflow for Wet-Chemical Precipitation

References

- 1. Preparation and application of calcium phosphate nanocarriers in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sol-gel synthesis of amorphous calcium phosphate nanoparticles in brown rice substrate and assessment of their cytotoxicity and antimicrobial activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Physico-geometrical kinetic insight into multistep thermal dehydration of calcium hydrogen phosphate dihydrate - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. chalcogen.ro [chalcogen.ro]

- 5. mdpi.com [mdpi.com]

- 6. Chemotherapy drug delivery from calcium phosphate nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Calcium phosphate drug nanocarriers with ultrahigh and adjustable drug-loading capacity: One-step synthesis, in situ drug loading and prolonged drug release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Calcium phosphate increases the encapsulation efficiency of hydrophilic drugs (proteins, nucleic acids) into poly( d , l -lactide- co -glycolide acid) ... - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/C4TB00922C [pubs.rsc.org]

Characterization of Calcium Metaphosphate: An Application Note on XRD and SEM Techniques

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium metaphosphate (Ca(PO₃)₂) is a biomaterial of significant interest in the pharmaceutical and biomedical fields due to its biocompatibility and potential applications in drug delivery systems and bone regeneration.[1][2] A thorough characterization of its physicochemical properties is crucial for ensuring its safety, efficacy, and quality. This application note provides detailed protocols for the characterization of calcium metaphosphate powder using X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM). XRD is employed to determine the crystalline phase, crystallite size, and lattice parameters, while SEM is used to analyze the morphology, particle size, and surface topography of the material.[3][4]

Experimental Protocols

X-ray Diffraction (XRD) Analysis

Objective: To identify the crystalline phase and determine the crystallographic parameters of calcium metaphosphate.

Materials and Equipment:

-

Calcium metaphosphate powder sample

-

Powder X-ray diffractometer (e.g., Bruker D8 Advance)[2]

-

Sample holder (zero-background sample holder recommended)

-

Spatula

-

Mortar and pestle (if particle size reduction is needed)

-

Software for data analysis (e.g., FullProf Suite, X'Pert HighScore)[4]

Protocol:

-

Sample Preparation:

-

Ensure the calcium metaphosphate powder is homogeneous. If necessary, gently grind the powder in a mortar and pestle to obtain a fine, uniform powder.

-

Carefully pack the powder into the sample holder, ensuring a flat and level surface. Avoid excessive pressure that could induce preferred orientation.

-

-

Instrument Setup and Data Acquisition:

-

Set the X-ray source to Cu-Kα radiation (λ = 1.5406 Å).

-